

# MedChemExpress BAY-805: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BAY-805** is a highly potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21)[1][2]. As a member of the deubiquitinating enzymes (DUBs) family, USP21 plays a crucial role in various cellular processes by removing ubiquitin from target proteins, thereby regulating their stability and function[1]. A key substrate of USP21 is the Receptor-Interacting Protein 1 (RIP1), a critical component in the Nuclear Factor kappa B (NF-κB) signaling pathway. By deubiquitinating RIP1, USP21 acts as a negative regulator of NF-κB activation. Inhibition of USP21 by **BAY-805** leads to an accumulation of ubiquitinated RIP1, subsequently triggering the NF-κB signaling cascade[1]. These application notes provide detailed protocols for the reconstitution of **BAY-805** and its application in relevant biochemical and cellular assays.

## **Product Information**



Parameter	Value	Reference	
Product Name	BAY-805	MedChemExpress	
Catalog Number	HY-153045	MedChemExpress[3]	
Target	USP21	MedChemExpress[3]	
IC₅₀ (HTRF Assay)	6 nM (for hUSP21)	MedChemExpress[4]	
IC₅₀ (Ub-Rhod Assay)	2 nM (for hUSP21)	MedChemExpress[4]	
EC₅₀ (NF-ĸB Assay)	17 nM	MedChemExpress[4]	

## **Reconstitution and Storage Protocol**

Proper reconstitution and storage of **BAY-805** are critical for maintaining its activity and ensuring experimental reproducibility.

## Materials:

- BAY-805 powder (MedChemExpress, Cat. No.: HY-153045)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, polypropylene microcentrifuge tubes

## Reconstitution Procedure:

- Before opening, centrifuge the vial of BAY-805 powder at low speed to ensure all the powder is at the bottom of the vial.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of BAY-805 (Molecular Weight: 507.58 g/mol), add 197.01 μL of DMSO.
- Vortex gently until the powder is completely dissolved.

## Storage Guidelines:



Condition	Storage Temperature	Duration	Notes
Stock Solution	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	1 month	Store in a tightly sealed container, protected from light.	
Powder	-20°C	3 years	-
4°C	2 years		

Data sourced from MedChemExpress product information.

# Experimental Protocols Biochemical Assays for USP21 Inhibition

A. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantitatively measures the inhibition of USP21 enzymatic activity.

Principle: The assay measures the deubiquitination of a biotinylated ubiquitin substrate by USP21. The reaction is detected using a Europium cryptate-labeled anti-tag antibody and a second acceptor fluorophore-labeled reagent. When the substrate is intact, FRET occurs. Deubiquitination by USP21 disrupts the FRET signal.

### Protocol:

- Prepare a reaction buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).
- Serially dilute **BAY-805** in DMSO, then further dilute in the reaction buffer.
- In a 384-well plate, add the diluted BAY-805 or DMSO (vehicle control).



- Add recombinant human USP21 enzyme to each well.
- Incubate for 15-30 minutes at room temperature.
- Initiate the reaction by adding the biotinylated ubiquitin substrate.
- Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
- Stop the reaction and add the HTRF detection reagents (Europium cryptate-labeled antibody and acceptor fluorophore).
- Incubate for 60 minutes at room temperature to allow for signal development.
- Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
- Calculate the HTRF ratio and determine the IC50 value for BAY-805.
- B. Ubiquitin-Rhodamine 110 (Ub-Rhod) Assay

This is a fluorescence-based assay to measure DUB activity.

Principle: The substrate, Ubiquitin-Rhodamine 110, is non-fluorescent. Cleavage by USP21 releases Rhodamine 110, which is highly fluorescent. The increase in fluorescence is proportional to USP21 activity.

#### Protocol:

- Prepare an assay buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% BSA).
- Prepare serial dilutions of BAY-805 in the assay buffer.
- In a black 384-well plate, add the diluted **BAY-805** or DMSO control[5].
- Add recombinant human USP21 enzyme to the wells and incubate for 30 minutes at room temperature[5].
- Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate[5].



- Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm)
   kinetically over 20-30 minutes using a fluorescence plate reader[5].
- Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
- Calculate the percent inhibition for each **BAY-805** concentration and determine the IC<sub>50</sub> value.

# Cellular Target Engagement: HiBiT Cellular Thermal Shift Assay (CETSA)

Principle: CETSA assesses the binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature. The HiBiT system provides a sensitive luminescent readout for the amount of soluble protein remaining after heat treatment.

#### Protocol:

- Culture HEK293T cells expressing a HiBiT-tagged USP21 construct.
- Harvest and resuspend the cells in a suitable buffer (e.g., OptiMEM).
- Incubate the cells with various concentrations of **BAY-805** or DMSO for 1 hour at 37°C.
- Transfer the cell suspensions to PCR plates.
- Heat the plates in a thermal cycler with a temperature gradient for 3 minutes, followed by a cooling step.
- Transfer a portion of the cell suspension to a 384-well white plate.
- Add HiBiT lytic detection reagent containing the LgBiT protein.
- Incubate for 10 minutes at room temperature to allow for cell lysis and NanoLuc complementation.
- Measure the luminescence using a plate reader.



 Plot the luminescence signal against temperature to generate melting curves and determine the thermal shift induced by BAY-805.

## Functional Cellular Assay: NF-kB Reporter Assay

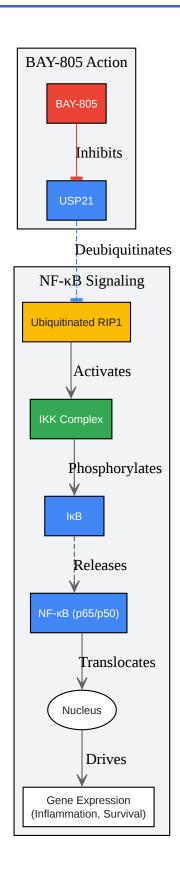
Principle: This assay measures the activation of the NF-κB signaling pathway. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of NF-κB drives the expression of luciferase, which can be quantified by measuring luminescence.

#### Protocol:

- Seed HEK293T cells in a 96-well plate.
- Transfect the cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization).
- After 24 hours, treat the cells with serial dilutions of **BAY-805** or DMSO control.
- Incubate for 6-24 hours.
- Lyse the cells using a passive lysis buffer[6].
- Transfer the lysate to an opaque 96-well plate.
- Add the firefly luciferase assay reagent and measure the luminescence[7].
- Add the Stop & Glo® reagent (to quench the firefly signal and activate the Renilla signal) and measure the Renilla luminescence[8].
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Plot the normalized luciferase activity against the **BAY-805** concentration to determine the EC<sub>50</sub> value.

## Signaling Pathway and Experimental Workflow

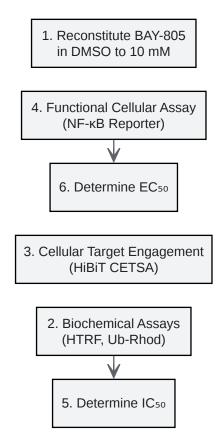




Click to download full resolution via product page

Caption: BAY-805 inhibits USP21, leading to NF-kB activation.





Click to download full resolution via product page

Caption: General experimental workflow for **BAY-805** characterization.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]



- 5. 3.2.1. Fluorescence-based Ub-Rho Deubiquitinase Activity Assay [bio-protocol.org]
- 6. bowdish.ca [bowdish.ca]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. Monitor NF-kB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- To cite this document: BenchChem. [MedChemExpress BAY-805: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856275#medchemexpress-bay-805-reconstitution-protocol]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com